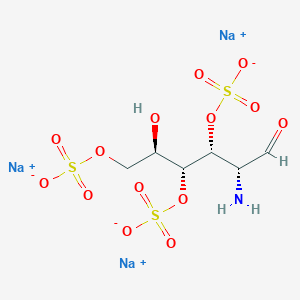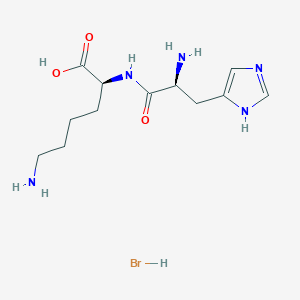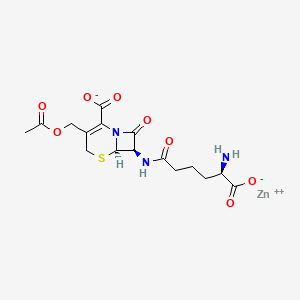
L-Lysine-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine-13C6 is a stable isotope-labeled amino acid . It is used in heavy Stable Isotope Labeling by Amino acids in Cell culture (SILAC) media preparations for relative protein quantifications . It can also be used as a labeled standard in quantitative metabolomics research .
Synthesis Analysis
L-Lysine-13C6 is used in SILAC to specifically analyze protein expression by mass spectrometry . It is a lyophilized preparation of L-Lysine-2HCl (13C6), sufficient for one SILAC experiment . The isotopes of heavy and/or light amino acids for arginine, lysine, leucine, and proline enable the quantitation of peptides derived from MS-grade proteases .Chemical Reactions Analysis
L-Lysine-13C6 is used in heavy SILAC media preparations for relative protein quantifications . It may also be used as a labeled standard in quantitative metabolomics research . The dynamic changes in the spatial distributions of 19 out of 20 standard amino acids are observed in the tumor tissue .Physical And Chemical Properties Analysis
L-Lysine-13C6 has a molecular weight of 225.07 and 190.59 depending on the specific form. It is a solid substance and is stored at room temperature away from light and moisture .Wirkmechanismus
L-Lysine-13C6 is used in pulsed stable isotope labeling of amino acids to study host-cell function, survival, and the precise intracellular pathways in protein synthesis . Proteins of the herpes simplex virus are rich in L-arginine, and tissue culture studies indicate an enhancing effect on viral replication when the amino acid ratio of L-arginine to lysine is high in the tissue culture media .
Safety and Hazards
L-Lysine-13C6 may be harmful if inhaled and may cause respiratory irritation. It may also be harmful in contact with skin and may cause moderate irritation. It may cause eye irritation and may be harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
55443-57-7 |
|---|---|
Produktname |
L-Lysine-13C6 |
Molekularformel |
¹³C₆H₁₀N₂O₂ |
Molekulargewicht |
148.11 |
Synonyme |
L-Lysine-1,2,3,4,5,6-13C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




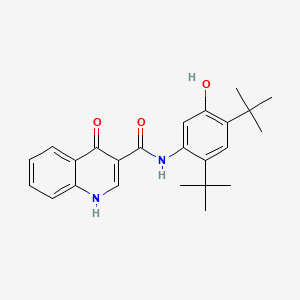
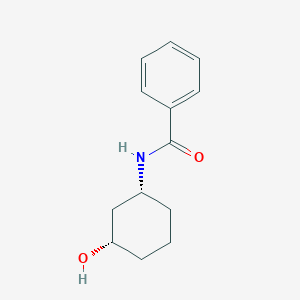
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)
![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1146401.png)
